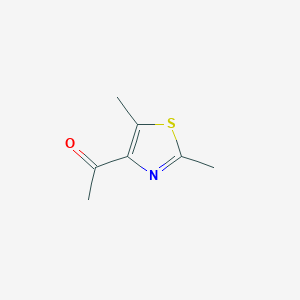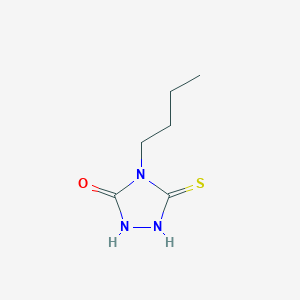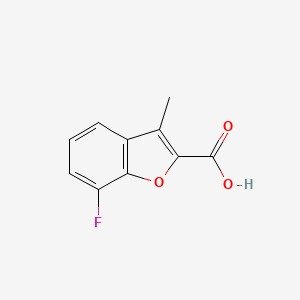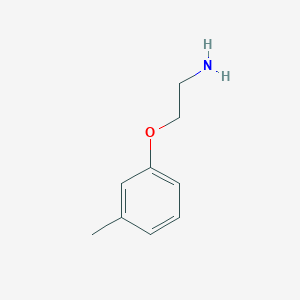
1-(p-Chlorophenyl)cyclopentanemethanol
概要
説明
1-(p-Chlorophenyl)cyclopentanemethanol, also known as Carisoprodol, is a central nervous system (CNS) depressant that is commonly used as a muscle relaxant. It has a molecular formula of C12H15ClO and a molecular weight of 210.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(p-Chlorophenyl)cyclopentanemethanol consists of a cyclopentane ring attached to a methanol group and a p-chlorophenyl group .Physical And Chemical Properties Analysis
1-(p-Chlorophenyl)cyclopentanemethanol has a density of 1.158g/cm3 and a boiling point of 314.3ºC at 760 mmHg . The compound is also combustible .科学的研究の応用
Pharmaceutical Research
[1-(4-chlorophenyl)cyclopentyl]methanol: is utilized in pharmaceutical research as a chemical intermediate . It serves as a precursor for synthesizing various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, and modifications to its chemical structure can lead to new drug candidates with potential benefits in treating diseases.
Organic Synthesis
This compound is employed in organic synthesis as a building block for complex organic molecules . Its versatility allows chemists to introduce the cyclopentyl ring system into larger molecules, which is a common structural unit in natural products and pharmaceuticals.
Analytical Standards
The compound serves as an analytical standard in various chemical analyses to ensure the accuracy and precision of experimental results . It is used to calibrate instruments and validate methodologies, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.
作用機序
While the exact mechanism of action of 1-(p-Chlorophenyl)cyclopentanemethanol is not clear, it is known to act as a CNS depressant, likely by interacting with GABA receptors in the brain.
Safety and Hazards
特性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGEFSYKNYYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001594 | |
| Record name | [1-(4-Chlorophenyl)cyclopentyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Chlorophenyl)cyclopentanemethanol | |
CAS RN |
80866-79-1 | |
| Record name | 1-(4-Chlorophenyl)cyclopentanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)cyclopentanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(4-Chlorophenyl)cyclopentyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)cyclopentanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)



